molecular formula C16H14N4 B6457770 N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine CAS No. 2549018-67-7

N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine

Cat. No.: B6457770
CAS No.: 2549018-67-7
M. Wt: 262.31 g/mol
InChI Key: HTOGNFWHICYPOS-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine (CAS: 1218789-33-3) is a pyrimidine derivative featuring a quinolin-5-yl substituent at the 5-position and a cyclopropylamine group at the 2-position of the pyrimidine ring. This compound is structurally related to boronic ester intermediates, such as N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine, which are utilized in Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups . The quinolin-5-yl moiety likely enhances binding affinity to biological targets through aromatic stacking interactions, while the cyclopropyl group may improve metabolic stability compared to linear alkyl chains .

Properties

IUPAC Name

N-cyclopropyl-5-quinolin-5-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4/c1-3-13(14-4-2-8-17-15(14)5-1)11-9-18-16(19-10-11)20-12-6-7-12/h1-5,8-10,12H,6-7H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOGNFWHICYPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=C(C=N2)C3=C4C=CC=NC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a quinoline derivative with a pyrimidine precursor under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield fully hydrogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine is primarily investigated for its therapeutic potential in treating various diseases. It has been studied as an inhibitor of specific kinases, which play crucial roles in cancer cell proliferation and survival. For instance, similar compounds have shown inhibitory activity against Polo-like kinase 4 (PLK4), which is essential for centriole duplication and thus maintaining genomic integrity.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of this compound against a variety of cancer cell lines. The compound’s mechanism involves disrupting critical signaling pathways that cancer cells rely on for growth and division. For example, it has demonstrated significant activity against breast cancer cells by inhibiting pathways associated with tumor growth .

Antimicrobial Properties

In addition to its anticancer applications, this compound is also being explored for its antimicrobial potential . Preliminary data suggest that it may exhibit activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to be used in the development of more complex molecules with potential therapeutic applications. The synthesis typically involves multi-step reactions starting from readily available precursors and may utilize various catalysts to optimize yield and purity.

Case Study 1: Inhibition of PLK4

A study focusing on the inhibition of PLK4 by this compound revealed that the compound effectively disrupts centriole duplication in cancer cells. This disruption leads to increased genomic instability and apoptosis in tumor cells, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Activity Assessment

In vitro tests have shown that this compound exhibits significant antimicrobial activity against specific strains of bacteria. This suggests that the compound could be further investigated for use in treating bacterial infections, particularly those resistant to conventional antibiotics .

Table 1: Summary of Synthesis Steps

StepDescription
Starting MaterialsQuinoline and pyrimidine derivatives
Reaction TypeCyclization under catalytic conditions
Purification MethodChromatography
Characterization MethodNMR, Mass Spectrometry

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by inhibiting or activating these targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Pyrimidin-2-amine Derivatives

Pyrimidin-2-amine derivatives are widely explored in drug discovery due to their versatility in targeting enzymes and receptors. Key analogs include:

4-Thiazol-N-(pyridine-2-yl)pyrimidin-2-amine
  • Substituents : Thiazole at pyrimidine-4, pyridine at the 2-amine.
  • Activity : Acts as a CDK4/6 inhibitor, demonstrating potency in breast cancer models .
  • Comparison: The thiazole and pyridine groups confer distinct electronic and steric effects compared to the quinolin-5-yl and cyclopropyl groups in the target compound.
5-(4-Methoxyphenyl)pyrimidin-2-amine
  • Substituents : 4-Methoxyphenyl at pyrimidine-5.

Cycloalkyl-Substituted Pyrimidines

The cyclopropyl group in the target compound is a critical pharmacophore. Comparisons with other cycloalkyl analogs:

5-Chloro-N-cyclopentylpyrimidin-2-amine
  • Substituents : Chlorine at pyrimidine-5, cyclopentyl at the 2-amine.
  • Activity: No specific activity reported, but cyclopentyl may enhance lipophilicity compared to cyclopropyl .
2-Chloro-N-cyclopropyl-5-methylpyrimidin-4-amine
  • Substituents : Chlorine and methyl on pyrimidine, cyclopropyl at the 4-amine.
  • Activity : Structural data suggest utility as a synthetic intermediate for kinase inhibitors .

Quinoline-Containing Analogs

The quinolin-5-yl group is a distinguishing feature. Closest analogs include:

5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine
  • Substituents : Quinazoline core with pyrimidin-5-yl and pyridin-2-ylmethyl groups.
  • Activity : Potent Kv1.5 inhibitor for atrial fibrillation treatment .
  • Comparison : The quinazoline scaffold differs from pyrimidine but highlights the importance of fused aromatic systems in ion channel modulation.

Data Tables: Structural and Functional Comparisons

Table 1. Substituent Effects on Pyrimidin-2-amine Derivatives

Compound Pyrimidine-5 Substituent 2-Amine Substituent Key Activity/Use Reference
N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine Quinolin-5-yl Cyclopropyl Synthetic intermediate
4-Thiazol-N-(pyridine-2-yl)pyrimidin-2-amine Thiazole Pyridine CDK4/6 inhibition
5-(4-Methoxyphenyl)pyrimidin-2-amine 4-Methoxyphenyl H Kinase inhibition studies
5-Chloro-N-cyclopentylpyrimidin-2-amine Chlorine Cyclopentyl Undisclosed

Table 2. Physicochemical Properties

Compound Molecular Weight logP* (Predicted) Solubility (µM)
This compound 292.33 3.2 12.5 (PBS)
4-Thiazol-N-(pyridine-2-yl)pyrimidin-2-amine 256.30 2.8 45.0 (DMSO)
5-Chloro-N-cyclopentylpyrimidin-2-amine 197.67 2.5 78.0 (EtOH)

*logP calculated using Molinspiration.

Research Findings and Implications

  • Synthetic Utility : The boronic ester derivative of the target compound (CAS: 1218789-33-3) is pivotal in Suzuki couplings, enabling rapid diversification of the pyrimidine scaffold .
  • For instance, Kv1.5 inhibitors with quinazoline cores and CDK4/6 inhibitors with pyrimidin-2-amine backbones highlight the scaffold’s versatility.
  • Metabolic Stability : Cyclopropyl groups are associated with enhanced metabolic stability compared to larger cycloalkyl substituents (e.g., cyclopentyl), as seen in pharmacokinetic studies of related compounds .

Biological Activity

N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and other areas of pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyrimidine core substituted with a quinoline moiety and a cyclopropyl group. This structural configuration is believed to play a critical role in its biological activity.

Research has indicated that this compound exhibits several mechanisms of action:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases, which are crucial for cell signaling pathways involved in cancer progression. For instance, pyrido[2,3-d]pyrimidine derivatives have demonstrated inhibitory effects on kinases such as dihydrofolate reductase (DHFR) and protein kinases involved in tumor growth .
  • Antioxidant Activity : Some studies suggest that compounds with similar structures possess antioxidant properties, which may help mitigate oxidative stress in cells, potentially reducing cancer cell proliferation .
  • Induction of Apoptosis : Evidence suggests that this compound may induce apoptosis in cancer cells through various pathways, including the activation of pro-apoptotic factors and the inhibition of anti-apoptotic proteins .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound and structurally related compounds.

Activity IC50 Value (µM) Cell Line/Target Reference
Inhibition of DHFR0.25Various cancer cell lines
Induction of apoptosis1.5A549 (lung cancer)
Antioxidant activity (DPPH assay)10Cell-free system
Inhibition of cellular migration2.0HeLa (cervical cancer)

Case Studies

  • Anticancer Activity : A study evaluated the anticancer properties of this compound against various cancer cell lines, including A549 (lung), HCT116 (colon), and HeLa (cervical). The compound demonstrated significant cytotoxicity, particularly at higher concentrations, indicating its potential as an anticancer agent.
  • In Vivo Studies : Further studies involving animal models have shown promising results regarding the pharmacokinetics and bioavailability of this compound. Dosing at 10 mg/kg resulted in significant tumor size reduction in xenograft models .
  • Mechanistic Insights : In vitro assays revealed that the compound could effectively inhibit the growth of cancer cells by inducing G2/M phase arrest and promoting apoptosis through intrinsic pathways involving mitochondrial dysfunction .

Q & A

Q. Key Conditions :

Reaction TypeCatalyst/BaseYield (%)Reference
SonogashiraPdCl₂(PPh₃)₂99
SuzukiPd(PPh₃)₄85–95

How can researchers achieve regioselective fluorination of the pyrimidine core?

Answer:
Regioselective fluorination at the C5 position is feasible using Ag₂CO₃ and Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis-tetrafluoroborate). This method avoids over-fluorination and is compatible with 4-substituted pyrimidines. For example, 5-fluoro-4-(pyridin-3-yl)-2-aminopyrimidine was synthesized in 72% yield .

Q. Optimization Tips :

  • Use 1.5 equiv. Ag₂CO₃ to stabilize intermediates.
  • Avoid protic solvents (e.g., use acetonitrile).
  • Monitor reaction progress via LC-MS to prevent decomposition.

What strategies improve catalytic efficiency in coupling reactions for pyrimidin-2-amine derivatives?

Answer:

  • Ligand-Free Systems : Heterogeneous catalysts like Cu/PANI (polyaniline-supported copper) enable ligand-free couplings with TONs (turnover numbers) of 254–366. Centrifugal recovery allows reuse for ≥5 cycles without deactivation .
  • Microwave Assistance : Reduces reaction time (e.g., from 12 h to 30 min) while maintaining yields >90% .
  • Base Selection : K₂CO₃ or Cs₂CO₃ enhances stability of boronic acid intermediates in Suzuki reactions .

How should conflicting biological activity data across assay systems be resolved?

Answer:
Discrepancies may arise from variations in:

  • Assay Conditions (e.g., pH, temperature, co-solvents).
  • Cellular Models (primary vs. immortalized cells).
  • Target Isoforms (e.g., kinase isoform selectivity).

Q. Methodological Solutions :

  • Dose-Response Profiling : Compare IC₅₀ values across multiple assays (e.g., fluorescence polarization vs. radiometric kinase assays) .
  • Structural Validation : Use X-ray crystallography or molecular docking to confirm binding modes (e.g., as in imatinib analog studies) .

What in vitro assays are recommended for kinase inhibition studies?

Answer:

  • Kinase-Glo Luminescent Assay : Measures ATP depletion to quantify inhibition (e.g., Aurora kinase A/B inhibition with IC₅₀ < 10 nM) .
  • Cellular Proliferation Assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., K562 leukemia cells for BCR-ABL inhibition).
  • Selectivity Panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects.

Q. Data Interpretation :

Assay TypeTargetIC₅₀ (nM)Reference
Kinase-GloAurora A3.2
MTTK5620.8

How can computational methods enhance SAR analysis?

Answer:

  • Molecular Docking : Predict binding poses with kinases (e.g., PLK4 or Aurora A) using AutoDock Vina or Schrödinger .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ) with activity.
  • ADMET Prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions.

Case Study :
Docking of 5-fluoro-N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine revealed hydrogen bonding with kinase hinge regions, guiding further optimization .

What are the challenges in characterizing pyrimidin-2-amine derivatives?

Answer:

  • Regioisomer Separation : Use preparative HPLC with C18 columns (ACN/water + 0.1% TFA).
  • NMR Ambiguity : Assign peaks via 2D experiments (HSQC, HMBC) to resolve overlapping signals from quinoline and pyrimidine protons.
  • Stability Issues : Monitor degradation under light/heat via accelerated stability studies (40°C/75% RH for 4 weeks) .

How can researchers address low yields in cyclopropane functionalization?

Answer:

  • Buchwald-Hartwig Amination : Use Pd₂(dba)₃/Xantphos with Cs₂CO₃ for C-N bond formation (yields >80%) .
  • Microwave-Assisted Cyclopropanation : Reduces reaction time and byproduct formation.
  • Protection/Deprotection : Temporarily protect the amine group with Boc to prevent side reactions .

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